molecular formula C36H30Cl3OP2Re B1144289 Trichlorooxobis(triphenylphosphine)rhenium(V) CAS No. 17442-18-1

Trichlorooxobis(triphenylphosphine)rhenium(V)

Cat. No.: B1144289
CAS No.: 17442-18-1
M. Wt: 833.14
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Trichlorooxobis(triphenylphosphine)rhenium(V) is a complex compound that primarily targets secondary alcohols . It acts as a catalyst in the selective oxidation of these alcohols .

Mode of Action

The compound interacts with its targets through a catalytic process. It facilitates the oxidation of secondary alcohols, converting them into corresponding ketals . This interaction results in significant changes in the chemical structure of the target molecules.

Biochemical Pathways

The primary biochemical pathway affected by Trichlorooxobis(triphenylphosphine)rhenium(V) is the oxidation of secondary alcohols . The compound acts as a catalyst, accelerating the reaction rate without being consumed in the process. The downstream effects include the production of ketals, which are key intermediates in various organic synthesis processes.

Result of Action

The action of Trichlorooxobis(triphenylphosphine)rhenium(V) results in the transformation of secondary alcohols into ketals . This molecular change can have significant implications in organic synthesis, where ketals are often used as protective groups for carbonyl compounds.

Action Environment

The action of Trichlorooxobis(triphenylphosphine)rhenium(V) can be influenced by various environmental factors. For instance, the compound is known to be air-stable , suggesting that it can maintain its catalytic activity in the presence of oxygen. Additionally, the compound’s reactivity may be affected by temperature, as certain reactions involving this compound have been observed to occur under high-temperature conditions .

Preparation Methods

Trichlorooxobis(triphenylphosphine)rhenium(V) can be synthesized through the reaction of perrhenic acid with triphenylphosphine in a mixture of hydrochloric acid and acetic acid . In this reaction, rhenium(VII) is reduced to rhenium(V), and triphenylphosphine is oxidized to its oxide: [ \text{HReO}_4 + 3 \text{HCl} + 3 \text{PPh}_3 \rightarrow \text{ReOCl}_3(\text{PPh}_3)_2 + \text{Ph}_3\text{PO} + 2 \text{H}_2\text{O} ]

Scientific Research Applications

Comparison with Similar Compounds

Trichlorooxobis(triphenylphosphine)rhenium(V) can be compared with other rhenium complexes such as:

These compounds share similar coordination environments and chemical properties but differ in their specific ligands and reactivity profiles. Trichlorooxobis(triphenylphosphine)rhenium(V) is unique due to its specific combination of oxo and chloro ligands, which confer distinct catalytic properties.

Biological Activity

Trichlorooxobis(triphenylphosphine)rhenium(V) (ReOCl₃(PPh₃)₂) is a rhenium complex that has garnered attention for its potential biological applications, particularly in the field of radiopharmaceuticals and cancer treatment. This article explores the synthesis, biological activity, and research findings related to this compound, highlighting its mechanisms and potential therapeutic uses.

Trichlorooxobis(triphenylphosphine)rhenium(V) is characterized by its yellow, air-stable solid form, where rhenium exists in the +5 oxidation state. The compound features an octahedral coordination environment with one oxo group, three chloro groups, and two triphenylphosphine ligands. It can be synthesized through the reduction of perrhenic acid in the presence of triphenylphosphine and hydrochloric acid:

HReO4+3HCl+3PPh3ReOCl3(PPh3)2+Ph3PO+2H2O\text{HReO}_4+3\text{HCl}+3\text{PPh}_3\rightarrow \text{ReOCl}_3(\text{PPh}_3)_2+\text{Ph}_3\text{PO}+2\text{H}_2\text{O}

This synthesis route allows for the production of various rhenium complexes, which can be further modified for specific applications in biological systems .

The biological activity of ReOCl₃(PPh₃)₂ is primarily attributed to its ability to form radiolabeled complexes, particularly with isotopes such as 188Re^{188}\text{Re}. These complexes have been investigated for their efficacy in targeted radiotherapy and imaging applications. The mechanism involves the selective uptake of these radiolabeled compounds by cancer cells, allowing for localized radiation therapy while minimizing damage to surrounding healthy tissue.

2.2 Case Studies and Applications

  • Radiopharmaceutical Applications : Research has shown that 188Re^{188}\text{Re}-labeled compounds derived from ReOCl₃(PPh₃)₂ can effectively target tumors. For instance, studies have demonstrated that 188Re^{188}\text{Re}-hydroxylethylene diphosphonate is used for palliative treatment in bone metastases . Other studies have explored the use of 188Re^{188}\text{Re}-complexes in treating hepatocellular carcinoma, showing promising results in preclinical trials .
  • In Vivo Studies : In animal models, 188Re^{188}\text{Re}-labeled peptides have been administered to assess biodistribution and therapeutic efficacy. One study reported that after injection, the compound showed significant accumulation in tumor tissues compared to normal organs, indicating its potential as a targeted therapy .

3.1 Efficacy in Cancer Treatment

A notable study involved the use of 188Re^{188}\text{Re}-labeled peptides in murine models of melanoma. The results indicated a significant reduction in tumor size following administration compared to control groups . The effective targeting was attributed to the specific binding affinity of the peptides to receptors overexpressed on cancer cells.

3.2 Biodistribution Studies

Biodistribution studies using small-animal PET imaging revealed that 188Re^{188}\text{Re}-labeled compounds exhibited rapid clearance from non-target tissues while maintaining high uptake in tumor sites over time. This selective distribution supports the compound's potential as a viable option for targeted radiotherapy .

4. Data Summary

The following table summarizes key findings from various studies on Trichlorooxobis(triphenylphosphine)rhenium(V):

Study FocusKey FindingsReference
Synthesis and CharacterizationSuccessful synthesis of ReOCl₃(PPh₃)₂; stable complex
Radiopharmaceutical ApplicationsEffective targeting of tumors using 188Re^{188}\text{Re}
In Vivo EfficacySignificant tumor reduction in melanoma models
BiodistributionHigh tumor uptake with rapid clearance from healthy tissues

Properties

CAS No.

17442-18-1

Molecular Formula

C36H30Cl3OP2Re

Molecular Weight

833.14

Origin of Product

United States
Customer
Q & A

Q1: What is significant about the crystal structure of the investigated trans-Tetrachlorobis(triphenylphosphine)rhenium(IV) sample?

A1: The provided research paper reveals that the trans-Tetrachlorobis(triphenylphosphine)rhenium(IV) sample under investigation was found to be partially oxidized. [] This partial oxidation resulted in the presence of Trichlorooxobis(triphenylphosphine)rhenium(V) within the crystal lattice. Interestingly, the oxo ligand of Trichlorooxobis(triphenylphosphine)rhenium(V) preferentially occupies one of the six possible sites within the lattice. [] This finding provides insight into the structural characteristics and potential reactivity of both compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.